[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
Description
This compound is a methanone derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1. Such scaffolds are often explored for their bioactivity, including CNS modulation and enzyme inhibition, owing to the piperazine’s flexibility and pyrazole’s aromatic stability .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N5O2/c1-24-19(15-18(23-24)16-6-8-17(28-2)9-7-16)21(27)26-13-11-25(12-14-26)20-5-3-4-10-22-20/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
GCCSFUUGQFHXCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further functionalization to introduce the pyridylpiperazine moiety . The reaction conditions often require the use of catalysts such as vitamin B1 and are characterized by high yields and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and pyridylpiperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Analogues
| Compound Name | Pyrazole Substituents | Piperazine/Other Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3-(4-MeOPh), 1-Me | 4-(2-pyridyl)piperazino | ~437.5* | Methanone, pyridyl, methoxy |
| 4-(2-MeOPh)piperazinomethanone | 1-Ph, 5-Pr | 4-(2-MeOPh)piperazino | ~433.5 | Methanone, methoxy, propyl |
| 2-[5-(4-ClPh)-3-Me-1H-pyrazol-4-yl]-1-(4-MeSO₂-piperazinyl)ethanone | 5-(4-ClPh), 3-Me | 4-(MeSO₂)piperazinyl | ~452.9 | Ethanonyl, sulfonyl, chloro |
| 1-[3-(4-ClPh)-5-(4-MeOPh)-dihydropyrazol-1-yl]ethanone | 3-(4-ClPh), 5-(4-MeOPh), dihydro | Ethanone (non-piperazine) | ~356.8 | Dihydropyrazole, chloro |
*Estimated based on molecular formula.
Key Observations :
- Piperazine Modifications: The target compound’s 2-pyridyl-piperazine moiety distinguishes it from analogues with methoxy () or sulfonyl () groups.
- Pyrazole Substituents : Unlike dihydropyrazoles (), the fully aromatic pyrazole in the target compound may improve metabolic stability. The 4-methoxyphenyl group offers electron-donating effects, contrasting with chloro substituents in ’s compound, which are electron-withdrawing .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Trends
Mechanistic Insights :
- The 2-pyridyl group in the target compound may enhance blood-brain barrier penetration compared to sulfonyl or methoxy groups, making it suitable for CNS targets .
- Dihydropyrazoles () exhibit analgesic activity via COX inhibition, whereas piperazine-containing compounds may target serotonin or dopamine receptors .
Analytical Characterization
- Spectroscopy: IR: The target compound lacks O-H/N-H stretches (cf. ’s hydrazone at 3433 cm⁻¹ ), consistent with its non-hydrazonic structure. NMR: Piperazine protons (δ 2.5–3.5 ppm) and pyridyl aromatic signals (δ 7.0–8.5 ppm) would dominate, differing from dihydropyrazole’s aliphatic protons (δ 4–5 ppm) .
- Crystallography : and highlight how substituents influence packing; the target compound’s pyridyl group may form intermolecular H-bonds, enhancing crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
